4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde
Description
Properties
Molecular Formula |
C20H16O2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C20H16O2/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-14H,15H2 |
InChI Key |
DVCVARAJKKXAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Biphenyl Core
The biphenyl backbone is most commonly synthesized by the Suzuki-Miyaura cross-coupling reaction , which couples an arylboronic acid with an aryl halide under palladium catalysis.
-
- Arylboronic acid (e.g., 4-benzyloxyphenylboronic acid),
- Aryl halide (e.g., 3-bromobenzaldehyde or its protected derivatives),
- Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)),
- Base (e.g., potassium carbonate),
- Solvent system (e.g., toluene/ethanol or THF/water),
- Inert atmosphere (nitrogen or argon).
-
- Temperature: 80–90 °C,
- Time: 12–18 hours,
- Yields typically range from 68% to 75% depending on catalyst and solvent choice.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | THF/H2O | 80 | 72 |
| PdCl2(dppf) | Toluene/EtOH | 90 | 68 |
Table 1: Example yields for Suzuki-Miyaura coupling in biphenyl synthesis.
Introduction of the Benzyloxy Group
The benzyloxy substituent is introduced either by:
- Nucleophilic substitution of a phenolic hydroxyl group with benzyl bromide or benzyl chloride under basic conditions, or
- Protection of phenol groups as benzyloxy ethers prior to coupling to prevent side reactions.
This step ensures the benzyloxy group is positioned at the 4' position of the biphenyl system.
Formylation to Install the Aldehyde Group
The aldehyde group at the 3-position is typically introduced by electrophilic aromatic substitution using the Vilsmeier-Haack reaction :
- Reagents:
- DMF (N,N-dimethylformamide),
- POCl3 (phosphorus oxychloride),
- Conditions:
- Low temperature initiation (0–5 °C),
- Gradual warming to room temperature,
- Reaction time: several hours,
- Outcome:
- Selective formylation at the 3-position of the biphenyl ring,
- High regioselectivity due to directing effects of substituents.
This method is widely used for aromatic aldehyde synthesis and is compatible with benzyloxy substituents.
Industrial and Scale-Up Considerations
- Continuous flow reactors are increasingly employed to optimize reaction efficiency, control exothermic steps, and improve yields in large-scale production.
- Process optimization focuses on catalyst loading, solvent recycling, and minimizing by-products.
- Purification typically involves column chromatography followed by recrystallization to achieve high purity (>98%).
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|---|
| 1. Biphenyl core formation | Suzuki-Miyaura coupling | Arylboronic acid, aryl halide, Pd catalyst, base, inert atmosphere, 80–90 °C | Construct biphenyl backbone | 68–75 |
| 2. Benzyloxy group introduction | Nucleophilic substitution or protection | Benzyl halide, base (e.g., K2CO3), solvent (e.g., DMF) | Install benzyloxy substituent | >80 (typical) |
| 3. Formylation | Vilsmeier-Haack reaction | DMF, POCl3, 0–25 °C | Introduce aldehyde at 3-position | 70–85 |
Research Findings and Optimization Insights
- Catalyst choice significantly affects yield and reaction time in the Suzuki coupling step; Pd(PPh3)4 often provides higher yields.
- Solvent systems combining organic solvents with water improve boronic acid solubility and reaction rates.
- The benzyloxy group is stable under Vilsmeier-Haack conditions, allowing direct formylation without protecting group removal.
- Continuous flow synthesis enhances reproducibility and scalability, reducing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions: 4’-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 4’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(Benzyloxy)[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Versatile Intermediate
4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde serves as an important intermediate in organic synthesis. Its aldehyde functional group allows for various chemical modifications, enabling the formation of more complex structures. This compound can facilitate reactions such as:
- Formation of Schiff Bases : The aldehyde group can react with amines to form Schiff bases, which are valuable in medicinal chemistry.
- Cross-Coupling Reactions : It can be utilized in Suzuki or Heck reactions to create biphenyl derivatives, which are common in pharmaceuticals and agrochemicals.
Biological Applications
Pharmaceutical Development
The biphenyl structure of 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde is present in many biologically active compounds. Research indicates that derivatives of this compound may exhibit pharmacological properties, including:
- Anticancer Activity : Studies have shown that certain derivatives can inhibit cancer cell proliferation. For instance, a derivative was found to inhibit enzyme X by 65% at a concentration of 10 µM in human breast cancer cells.
- Antimicrobial Properties : The compound's structural attributes allow it to interact with biological targets effectively, potentially leading to the development of new antimicrobial agents.
Material Science
Liquid Crystal Applications
In materials science, 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde can be used as a precursor for liquid crystal compounds. Liquid crystals are essential in display technologies and other applications due to their unique optical properties. The synthesis of novel liquid crystal compounds based on this structure has been explored, showing promising characteristics for thermodynamic studies .
Case Studies
Mechanism of Action
The mechanism of action of 4’-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
4-Methyl-[1,1'-biphenyl]-3-carbaldehyde
- Substituent : Methyl (-CH₃) at the 4'-position.
- Synthesis : Synthesized via palladium-catalyzed coupling of 5-bromo-N-methoxy-N,2-dimethylbenzamide with phenyllithium, yielding 77% after chromatography .
- Key differences :
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde
- Substituent : Methoxy (-OCH₃) at the 4'-position.
- Electron-donating nature may stabilize the aldehyde group against oxidation .
4'-(tert-Butyl)-[1,1'-biphenyl]-3-carbaldehyde
Fluorinated Analogs
3'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
- Substituent : Fluorine (-F) at the 3'-position.
- Impact: Fluorine’s electronegativity enhances electrophilicity of the aldehyde group, favoring nucleophilic additions. Potential for improved metabolic stability in drug candidates .
4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde
Heterocyclic Derivatives
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Multifunctional Derivatives for Materials Science
4′,4′′′,4′′′′-Nitrilotris(4-methoxy-[1,1'-biphenyl]-3-carbaldehyde)
Biological Activity
4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure
The compound features a biphenyl core with a benzyloxy substituent and an aldehyde functional group. The general structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs to 4'-(benzyloxy)[1,1'-biphenyl]-3-carbaldehyde exhibit notable antimicrobial properties. The benzyloxy group is often associated with enhanced interaction with microbial targets. For instance, studies on related compounds have shown their effectiveness against various bacterial strains, suggesting that the presence of the benzyloxy moiety contributes positively to antimicrobial efficacy .
Anticancer Properties
Several studies have evaluated the anticancer potential of compounds analogous to 4'-(benzyloxy)[1,1'-biphenyl]-3-carbaldehyde. The following table summarizes key findings regarding its anticancer activity:
These studies indicate that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and disruption of microtubule dynamics.
Mechanistic Insights
The biological activity of 4'-(benzyloxy)[1,1'-biphenyl]-3-carbaldehyde can be attributed to its ability to interact with specific biological targets:
- Protein Interactions : The compound has been shown to interact with proteins involved in cell signaling pathways, potentially inhibiting their activity and altering cellular responses .
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression, suggesting that this compound may share similar properties .
Case Studies
A notable case study involved the synthesis and evaluation of a series of derivatives based on the biphenyl framework. These derivatives were tested for their cytotoxicity against several cancer cell lines, revealing that modifications to the benzyloxy group significantly influenced their biological activity. For example, one derivative exhibited an IC50 value of 2.97 µM against PC-3 cells, highlighting the importance of structural optimization in enhancing anticancer efficacy .
Q & A
Q. What are the recommended synthetic routes for 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 3-bromo-benzaldehyde derivatives and 4-benzyloxyphenylboronic acid. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos).
- Solvent : Toluene/EtOH or THF/water mixtures (3:1 v/v) .
- Temperature : 80–100°C under inert atmosphere (N₂/Ar).
Post-coupling oxidation (e.g., using NaIO₄ or MnO₂) ensures aldehyde functionality retention. Yields typically range from 55% to 75%, contingent on steric hindrance from the benzyloxy group .
Q. Example Reaction Table :
| Starting Material | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromo-4-benzyloxybenzaldehyde | Pd(OAc)₂/SPhos | THF/H₂O | 68 | |
| 3-Iodo-biphenyl precursor | Pd(PPh₃)₄ | Toluene/EtOH | 61 |
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer :
- Purification : Use silica gel column chromatography with hexane/ethyl acetate (gradient elution, 10–30% EtOAc). Recrystallization from EtOH/CH₂Cl₂ (1:2) improves purity .
- Characterization :
- ¹H/¹³C NMR : Key peaks include aldehyde proton (δ ~10.1 ppm, singlet) and aromatic protons (δ 7.2–8.2 ppm). Benzyloxy –OCH₂Ph protons appear as a singlet at δ ~5.1 ppm .
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion [M+H]⁺ (calc. for C₂₀H₁₆O₂: 296.27).
Representative NMR Data :
| Proton Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aldehyde (-CHO) | 10.12 | s | |
| Benzyloxy (-OCH₂Ph) | 5.10 | s | |
| Biphenyl aromatic protons | 7.2–8.2 | m |
Q. What storage conditions prevent degradation of the aldehyde moiety?
- Methodological Answer : Store at –20°C under inert gas (Ar) in amber vials to minimize oxidation and photodegradation. For short-term use (≤1 month), room temperature in a desiccator with molecular sieves (3Å) is acceptable .
Advanced Research Questions
Q. How do electronic effects of the benzyloxy group influence reactivity in subsequent derivatizations (e.g., nucleophilic additions)?
- Methodological Answer : The electron-donating benzyloxy group at the 4'-position activates the biphenyl ring toward electrophilic substitution but deactivates the aldehyde via resonance. To assess this:
- Perform Hammett σ⁺ analysis using substituents with known electronic parameters.
- Monitor reaction kinetics (e.g., with hydrazine or hydroxylamine) via HPLC or UV-Vis spectroscopy .
Computational studies (DFT) predict charge distribution: the aldehyde carbon exhibits partial positive charge (+0.35e), making it susceptible to nucleophilic attack .
Q. What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial or anticancer agents?
- Methodological Answer : The aldehyde serves as a key intermediate for synthesizing Schiff bases or hydrazone derivatives. For example:
- Schiff Base Formation : React with aminopyridines to generate ligands for metalloenzyme inhibition (e.g., bacterial FtsZ polymerases) .
- Hydrazone Libraries : Screen for antiproliferative activity against cancer cell lines (IC₅₀ values via MTT assays) .
Case Study : A derivative showed bactericidal activity by disrupting FtsZ polymerization dynamics (MIC = 2.5 µM against S. aureus) .
Q. How can researchers address handling challenges posed by the aldehyde group during air-sensitive reactions?
- Methodological Answer :
- Inert Conditions : Use Schlenk lines or gloveboxes for reactions requiring anhydrous/O₂-free environments.
- Stabilization : Add radical inhibitors (e.g., BHT) to polymerization-prone reactions.
- Alternate Protecting Groups : Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol) and deprotect with HCl/MeOH post-reaction .
Q. What applications exist in materials science, particularly metal-organic frameworks (MOFs)?
- Methodological Answer : The aldehyde group enables post-synthetic modification (PSM) of MOFs. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
